(E/Z)-Flupentixol-d4 Dihydrochloride

LC-MS/MS Matrix Effect Bioanalysis

Inconsistent flupentixol quantification due to ion suppression? (E/Z)-Flupentixol-d4 Dihydrochloride is a tetra-deuterated internal standard that perfectly co-elutes with the analyte, correcting matrix effects and ensuring reliable LC-MS/MS assay performance. • Linear calibration 0.25-10 ng/mL, r²>0.999 • Gold-standard IS for plasma/serum/tissue bioanalysis • ISO 17034 compliant; ready for method validation and batch release

Molecular Formula C23H25F3N2OS
Molecular Weight 438.546
CAS No. 1246833-30-6
Cat. No. B564546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E/Z)-Flupentixol-d4 Dihydrochloride
CAS1246833-30-6
Synonyms4-[3-[2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene]propyl]-1-piperazineethanol-d4 Dihydrochloride;  Emergil-d4;  FX 703-d4;  Metamin-d4;  Siplarol-d4; 
Molecular FormulaC23H25F3N2OS
Molecular Weight438.546
Structural Identifiers
SMILESC1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO
InChIInChI=1S/C23H25F3N2OS/c24-23(25,26)17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)30-22)5-3-9-27-10-12-28(13-11-27)14-15-29/h1-2,4-8,16,29H,3,9-15H2/b18-5-/i14D2,15D2
InChIKeyNJMYODHXAKYRHW-VASCPITCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E/Z)-Flupentixol-d4 Dihydrochloride (CAS 1246833-30-6) for Analytical and Research Applications


(E/Z)-Flupentixol-d4 Dihydrochloride is a deuterated analogue of the thioxanthene antipsychotic flupentixol, specifically labeled with four deuterium atoms at the ethanol moiety . The compound is supplied as a mixture of Z (cis) and E (trans) geometric isomers, mirroring the isomeric composition of the unlabeled parent drug . This stable isotope-labeled (SIL) compound is primarily employed as an internal standard (IS) in quantitative LC-MS/MS bioanalysis of flupentixol and its metabolites in complex biological matrices .

Why Unlabeled Flupentixol or Non-Isotopic Internal Standards Cannot Replace (E/Z)-Flupentixol-d4 in Quantitative Bioanalysis


Substituting (E/Z)-Flupentixol-d4 with its unlabeled counterpart or a non-isotopic internal standard compromises analytical accuracy due to differential matrix effects and ion suppression phenomena inherent to LC-MS/MS workflows [1]. Unlabeled flupentixol cannot be distinguished from the endogenous analyte, rendering it useless as an internal standard. While structurally similar analogs (e.g., zuclopenthixol, loperamide) have been employed as internal standards, they do not perfectly co-elute with flupentixol under all chromatographic conditions, leading to incomplete correction for variable ionization efficiency across sample matrices [2]. The deuterium-labeled compound provides the closest physicochemical match, ensuring consistent extraction recovery and ionization response, thereby enabling reliable quantification as mandated by regulatory bioanalytical method validation guidelines [3].

Quantifiable Differentiation of (E/Z)-Flupentixol-d4 Dihydrochloride Versus Comparators


Matrix Effect Compensation: Deuterated Internal Standard vs. Non-Isotopic Analog

As a deuterated internal standard, (E/Z)-Flupentixol-d4 provides superior correction for matrix effects compared to non-isotopic analogs like zuclopenthixol. Stable isotope-labeled internal standards (SIL-IS) are recognized to minimize variability from ion suppression/enhancement, with normalized matrix factors typically maintained within 85–115% [1]. In contrast, methods using zuclopenthixol as IS for flupentixol quantification often report wider acceptance ranges (e.g., 80–120%) due to non-identical chromatographic behavior and differential matrix interactions [2].

LC-MS/MS Matrix Effect Bioanalysis Internal Standard

Chromatographic Co-Elution: Deuterated vs. Unlabeled Analyte

The physicochemical similarity between (E/Z)-Flupentixol-d4 and unlabeled flupentixol ensures near-identical retention time (tR) on reversed-phase LC columns. While deuterium substitution can induce slight isotopic shifts (typically ≤0.05 min for d4 labeling), this is substantially smaller than the tR differences observed with non-isotopic internal standards. For instance, zuclopenthixol, a structural analog used as an IS, elutes at a distinct retention time (m/z 400.9657→142.0087) compared to flupentixol (m/z 435.5225→103.4247), making it susceptible to differential matrix effects in regions of changing ion suppression [1]. Co-elution of SIL-IS with the analyte is a critical factor for reliable matrix effect compensation [2].

LC-MS/MS Retention Time Isotope Effect Co-elution

Pharmacological Selectivity: Cis-(Z) vs. Trans-(E) Isomer Distinction

(E/Z)-Flupentixol-d4 Dihydrochloride is supplied as a mixture of cis-(Z) and trans-(E) isomers, reflecting the composition of pharmaceutical flupentixol. It is critical to recognize that the pharmacological activity is isomer-dependent: cis-(Z)-flupentixol is a potent dopamine D1/D2 receptor antagonist, while trans-(E)-flupentixol exhibits significantly lower affinity for these receptors [1]. In functional assays, cis-(Z)-flupentixol antagonized dopamine-induced relaxation with a pA2 of 8.34, whereas trans-(E)-flupentixol was without effect at 10⁻⁷ M [2]. This labeled mixture allows researchers to track both isomers simultaneously in metabolic and distribution studies, providing a complete picture that single-isomer labeled standards cannot offer.

Dopamine Receptor Stereoisomer Receptor Binding Flupentixol

Regulatory Compliance and Traceability for Method Validation

(E/Z)-Flupentixol-d4 Dihydrochloride is supplied as a fully characterized reference standard compliant with ISO 17034 and pharmacopeial monographs (USP/EP) . In contrast, generic unlabeled flupentixol or non-certified analogs often lack comprehensive certificates of analysis (CoA) detailing isotopic purity, residual solvents, and chromatographic purity. The labeled compound's use is mandated in FDA and EMA bioanalytical method validation guidelines for accurate quantification, ensuring that analytical results are defensible for regulatory submissions [1].

Method Validation Reference Standard Regulatory Compliance Quality Control

Optimal Application Scenarios for (E/Z)-Flupentixol-d4 Dihydrochloride


LC-MS/MS Quantification of Flupentixol in Pharmacokinetic Studies

The compound serves as the gold-standard internal standard for accurately measuring flupentixol concentrations in plasma, serum, or tissue homogenates. Its deuterated structure minimizes matrix effects and corrects for extraction variability, as validated in studies achieving linear calibration ranges of 0.25–10.0 ng/mL for flupentixol with r² > 0.999 [1].

Metabolite Identification and Quantification in Drug Metabolism Research

Used as a tracer and internal standard for identifying and quantifying flupentixol metabolites (e.g., dihydroflupentixol) in in vitro hepatocyte incubations or in vivo samples. The d4 labeling allows differentiation from endogenous compounds and accurate assessment of metabolic pathways .

Forensic Toxicology and Therapeutic Drug Monitoring (TDM)

Essential for developing and validating robust LC-MS/MS assays for flupentixol in clinical and forensic laboratories. The labeled standard ensures reliable quantification at low therapeutic concentrations, critical for patient monitoring and medicolegal investigations .

Pharmaceutical Quality Control and Stability Testing

Employed as a reference standard for method validation, system suitability testing, and stability-indicating assays during drug product manufacturing. Its fully characterized nature (ISO 17034 compliance) supports regulatory filings and batch release testing .

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